molecular formula C11H16FO3P B1310568 Diethyl (4-Fluorobenzyl)phosphonate CAS No. 63909-58-0

Diethyl (4-Fluorobenzyl)phosphonate

Cat. No. B1310568
CAS RN: 63909-58-0
M. Wt: 246.21 g/mol
InChI Key: FIYRZOAUPPNGAO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Diethyl (4-Fluorobenzyl)phosphonate, commonly referred to as DEFP, is an organophosphonate compound with a variety of uses in scientific research. It is a colorless, odorless, and non-toxic compound that can be synthesized through a variety of methods. DEFP has been used in a wide range of scientific research applications, including biochemical and physiological studies. It is also used as a reagent in laboratory experiments and as a catalyst in organic synthesis.

Scientific Research Applications

Synthesis and Bioactivity of Fluorine Compounds
A series of α-amino fluorobenzyl-phosphonates containing isoxazole moiety were synthesized, showcasing moderate anticancer activity. These compounds were synthesized through reactions involving fluorobenzoaldehyde and 3-amino-5-methylisoxazole, indicating the potential of diethyl (4-fluorobenzyl)phosphonate derivatives in the development of anticancer agents (Song et al., 2005).

Synthesis of Novel α-Aminophosphonates
Novel α-aminophosphonates of diethyl (2,4-difluorobenzylamino)methylphosphonate derivatives were synthesized, exhibiting high enantioselectivities and good yields. This highlights the role of this compound in synthesizing enantioselective compounds, potentially useful for medicinal chemistry applications (Ravi et al., 2021).

Antiviral Activity Against Tobacco Mosaic Virus
A series of novel α-aminophosphonates containing 6-fluorobenzothiazole moiety derivatives were synthesized, demonstrating significant antiviral activities against tobacco mosaic virus (TMV) and potato virus Y (PVY), outperforming Ribavirin in some cases. This indicates the potential use of this compound derivatives in developing antiviral agents (Xie et al., 2017).

Synthesis of 18F-Labelled Stilbenes for Imaging
The first application of the Horner–Wadsworth–Emmons reaction in 18F-chemistry used benzylic phosphonic acid esters with 4-[18F]fluorobenzaldehyde, creating 18F-labelled stilbenes. This demonstrates the utility of this compound derivatives in synthesizing compounds for imaging purposes, offering potential in medical diagnostics (Gester et al., 2007).

Structural Characterization of Derivatives
Crystal structures of four diethyl [(arylamino)(4-ethynylphenyl)methyl]phosphonate derivatives were reported, providing insights into the conformation and hydrogen bonding patterns. This structural information supports the development of new compounds with specific properties for applications in material science or pharmaceuticals (Ouahrouch et al., 2013).

Spectroscopic and Computational Insights
The synthesis and analysis of imino phosphonate compounds revealed their structural and electronic properties through spectroscopic and computational studies. This research underscores the potential of this compound derivatives in designing molecules with desirable physical, chemical, or biological properties (Ali et al., 2020).

Corrosion Inhibition for Industrial Applications
α-Aminophosphonates, including derivatives of this compound, showed excellent inhibition performance on mild steel corrosion in hydrochloric acid, demonstrating their potential in industrial applications such as metal preservation and protection (Gupta et al., 2017).

Safety and Hazards

Diethyl (4-Fluorobenzyl)phosphonate is considered hazardous. It can cause skin irritation, serious eye irritation, and may cause respiratory irritation .

Biochemical Analysis

Biochemical Properties

Diethyl (4-Fluorobenzyl)phosphonate plays a significant role in various biochemical reactions. It is known to interact with a range of enzymes, proteins, and other biomolecules. One of the key interactions involves its role as a substrate for enzymes that catalyze phosphorylation reactions. The phosphonate group in this compound mimics the phosphate group found in many biological molecules, allowing it to participate in phosphorylation and dephosphorylation processes . This compound has been shown to interact with enzymes such as kinases and phosphatases, which are crucial for regulating cellular signaling pathways .

Cellular Effects

This compound has been observed to influence various cellular processes. It affects cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For instance, the compound can alter the activity of kinases and phosphatases, leading to changes in phosphorylation states of key signaling proteins . This, in turn, can impact gene expression by activating or repressing transcription factors. Additionally, this compound has been found to affect cellular metabolism by influencing the activity of metabolic enzymes .

Molecular Mechanism

The molecular mechanism of this compound involves its interaction with biomolecules at the molecular level. The compound can bind to the active sites of enzymes, either inhibiting or activating their activity. For example, it can act as a competitive inhibitor for certain kinases, preventing the phosphorylation of target proteins . Additionally, this compound can induce conformational changes in enzymes, altering their catalytic activity . These interactions can lead to changes in gene expression and cellular function.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are important factors to consider. This compound is relatively stable under standard laboratory conditions, but it can degrade over time, especially when exposed to light and heat . Long-term studies have shown that the compound can have sustained effects on cellular function, with some changes in gene expression and enzyme activity persisting even after the compound has degraded .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, the compound can modulate enzyme activity and cellular signaling without causing significant toxicity . At higher doses, this compound can exhibit toxic effects, including enzyme inhibition and disruption of cellular processes . Threshold effects have been observed, where a certain dosage is required to elicit a measurable biological response .

Metabolic Pathways

This compound is involved in several metabolic pathways. It interacts with enzymes such as kinases and phosphatases, which play key roles in phosphorylation and dephosphorylation reactions . The compound can also affect metabolic flux by altering the activity of enzymes involved in glycolysis and the citric acid cycle . These interactions can lead to changes in metabolite levels and overall cellular metabolism.

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through various mechanisms. It can interact with transporters and binding proteins that facilitate its movement across cell membranes . The compound’s localization and accumulation within specific cellular compartments can influence its activity and function . For example, this compound may accumulate in the cytoplasm or nucleus, where it can interact with enzymes and other biomolecules .

Subcellular Localization

The subcellular localization of this compound is crucial for its activity and function. The compound can be directed to specific compartments or organelles through targeting signals or post-translational modifications . For instance, this compound may be localized to the mitochondria, where it can influence metabolic processes . Its localization can also affect its interactions with enzymes and other biomolecules, thereby modulating its biochemical effects.

properties

IUPAC Name

1-(diethoxyphosphorylmethyl)-4-fluorobenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H16FO3P/c1-3-14-16(13,15-4-2)9-10-5-7-11(12)8-6-10/h5-8H,3-4,9H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FIYRZOAUPPNGAO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOP(=O)(CC1=CC=C(C=C1)F)OCC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H16FO3P
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90453940
Record name Diethyl (4-Fluorobenzyl)phosphonate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90453940
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

246.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

63909-58-0
Record name Diethyl P-[(4-fluorophenyl)methyl]phosphonate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=63909-58-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Diethyl (4-Fluorobenzyl)phosphonate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90453940
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

4-fluorobenzyl bromide (100 g) and triethyl phosphite (120 ml) were mixed, and the mixture was stirred at 150° C., for 22 hours. The obtained reaction mixture was distilled under reduced pressure (bp 115-120° C./1.5 mmHg) to give diethyl 4-fluorobenzylphosphonate (125 g). To a solution of 4-fluorobenzylphosphonate (60.8 g), 15-Crown-5 (4 ml) in THF (400 ml) was added 60% sodium hydride in mineral oil (9.75 g) under ice cooling with stirring, and the mixture was stirred at the same temperature for 30 minutes. To the mixture was added dropwise a solution of 1-tert-butoxycarbonyl-4-piperidone (42.0 g) in THF (150 ml) under ice cooling, and the mixture was stirred at room temperature for 22 hours. After the addition of water under ice cooling, the mixture was extracted with ethyl acetate, and the organic layer was washed with saturated aqueous solution of sodium hydrogencarbonate, saturated aqueous solution of sodium chloride, successively. The organic layer was dried over magnesium sulfate and concentrated under reduced pressure. The concentrate was subjected to column chromatography (silica gel 650 g, hexane/ethyl acetate=30/1 to 10/1), and the desired fraction was concentrated under reduced pressure to give 1-tert-butoxycarbonyl-4-(4-fluorobenzylidene)piperidine (47.0 g).
Quantity
100 g
Type
reactant
Reaction Step One
Quantity
120 mL
Type
reactant
Reaction Step One

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.